molecular formula C17H19NO2 B8547260 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine

2-[(4-Phenoxyphenoxy)methyl]pyrrolidine

Cat. No.: B8547260
M. Wt: 269.34 g/mol
InChI Key: NAXPMEJGIBOZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Phenoxyphenoxy)methyl]pyrrolidine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Neuronal Nitric Oxide Synthase Inhibition

One of the primary areas of research for 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Compounds based on a pyrrolidine pharmacophore have been designed to selectively inhibit nNOS, which is implicated in neurodegenerative diseases. Studies indicate that modifications to the side chains of these compounds can significantly affect their binding affinity and potency against nNOS. For instance, the introduction of a phenoxyphenyl tail has been shown to influence the orientation and interactions within the active site of nNOS, affecting overall inhibitory activity .

Table 1: Inhibitory Activity of Pyrrolidine Derivatives Against nNOS

CompoundStructure ModificationKi (μM)Remarks
2aBiphenyl group10Poor binding due to tail flexibility
2bPhenoxyphenyl analog3.0Improved potency due to better interaction
2cPara halogen substituent>10Weaker inhibitor
2eMeta substituent<3Enhanced potency due to hydrophobic pocket

Insecticidal Activity

Recent studies have explored the potential of this compound in developing new insecticides targeting Aedes aegypti, a vector for diseases such as dengue and Zika virus. Virtual screening approaches have identified this compound as a promising candidate due to its favorable binding interactions predicted through molecular docking studies. The compound's structural properties suggest it could function effectively as a juvenile hormone mimic, disrupting the development of mosquito larvae .

Table 2: Predicted Binding Affinities for Insecticidal Activity

CompoundΔG Binding (kJ/mol)Target SpeciesPotential Activity
MP-416-216.21 ± 0.97Aedes aegyptiInsecticidal
MP-073-435.95 ± 2.06Aedes aegyptiStrong larvicidal potential

Pharmacophore Development

The compound has also been utilized in structure-based drug design, where its unique characteristics are exploited to create new therapeutic agents. The design process involves modifying the pyrrolidine framework to enhance pharmacokinetic properties, such as permeability across the blood-brain barrier, which is crucial for neuroactive compounds. The findings from these studies emphasize the importance of tail rigidity and size in determining binding efficiency and orientation within target proteins .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on this compound. These studies typically focus on:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity.
  • Biological Evaluation : In vitro assays assessing inhibitory activity against nNOS and other targets.
  • Structure-Activity Relationship Analysis : Investigating how modifications influence biological activity.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(4-phenoxyphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-10-8-15(9-11-17)19-13-14-5-4-12-18-14/h1-3,6-11,14,18H,4-5,12-13H2

InChI Key

NAXPMEJGIBOZRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1CCCC1COc1ccc(Oc2ccccc2)cc1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.